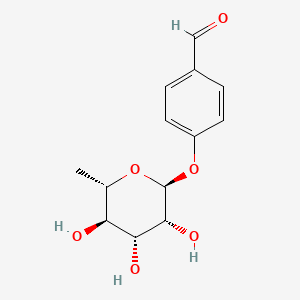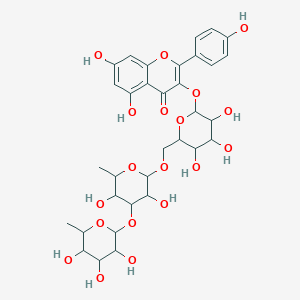
Cysteinyl Leukotriene HPLC Mixture I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains all of the primary cysteinyl-leukotrienes derived from arachidonic acid. Contents: Leukotriene C4, Leukotriene D4, Leukotriene E4, Leukotriene F4, and N-acetyl Leukotriene E4 (5 µg each). The leukotrienes are 5-lipoxygenase metabolites most commonly associated with asthma, where they are one of the causative agents in anaphylaxis and bronchoconstriction. This product contains the primary CysLT, LTC4, produced by the addition of glutathione to LTA4 by the MAPEG-group enzyme LTC4 synthase. It also contains each of the sequential leukotriene metabolites, LTD4, LTE4, LTF4, and N-acetyl-LTE4. These metabolites span a very wide polarity range and separate well on reversed phase HPLC.
Applications De Recherche Scientifique
Analysis in Respiratory Diseases
Cysteinyl leukotrienes (CysLTs), specifically leukotrienes C4, D4, and E4, have been analyzed in the context of respiratory diseases. In isolated human bronchi, the correlation between airway smooth muscle contraction and cysteinyl leukotriene production was studied, highlighting their role in bronchial responses (Bolla et al., 1997).
Role in Ischemia-Reperfusion Injury
Research involving hamster models has demonstrated that cysteinyl leukotrienes are mediators in ischemia-reperfusion injury. They were shown to promote leukocyte chemotaxis and adhesion, leading to microcirculatory failure after ischemia-reperfusion (Lehr et al., 1991).
Blood Clotting and Thromboembolic Events
The formation of cysteinyl leukotrienes during the clotting of whole human blood was observed, suggesting a potential role in thromboembolic events. This study used HPLC to identify a mixture of LTC4, LTD4, and LTE4 in the serum (Simmet & Luck, 1989).
Metabolic Studies
Studies have explored the metabolism of leukotrienes, particularly in conditions like γ-glutamyl transpeptidase deficiency. This research has provided insights into the synthesis and degradation pathways of cysteinyl leukotrienes (Mayatepek et al., 2004).
Receptor Characterization
The molecular and pharmacological characterization of human cysteinyl leukotriene receptors (CysLT1) was performed. This study provided a deeper understanding of the interaction between cysteinyl leukotrienes and their receptors, which is crucial for respiratory diseases like asthma (Lynch et al., 1999).
Assessment of Synthesis in Humans
Methods to measure LTE4, a metabolite of cysteinyl leukotrienes, have been developed, providing a reliable parameter to assess whole-body cysteinyl leukotriene synthesis in humans. This is particularly useful for monitoring the effects of diseases and drugs on leukotriene synthesis (Frölich, Fauler, & Tsikas, 1994).
Salivary Concentration in Asthma Patients
A study on aspirin-intolerant asthma (AIA) patients found higher concentrations of CysLTs in saliva compared to aspirin-tolerant patients and healthy subjects. This suggests that salivary CysLT concentration could be a diagnostic tool for AIA (Ono et al., 2011).
Propriétés
Nom du produit |
Cysteinyl Leukotriene HPLC Mixture I |
|---|---|
Synonymes |
CysLT HPLC Mixture I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






